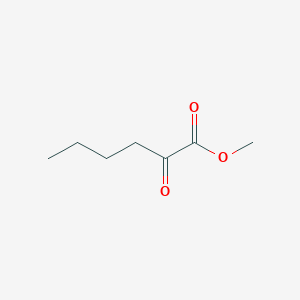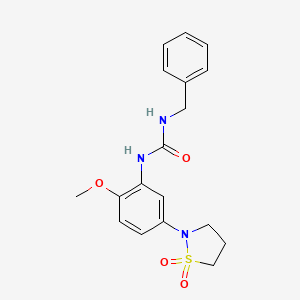
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and an isothiazolidinyl group with a dioxido functional group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
准备方法
The synthesis of 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinyl ring.
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base.
Coupling with benzyl isocyanate: The final step involves the reaction of the intermediate with benzyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives, often using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dioxido group to a sulfide or thiol group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
科学研究应用
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea can be compared with similar compounds such as:
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-hydroxyphenyl)urea: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and interactions.
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-chlorophenyl)urea: The presence of a chloro group introduces different electronic effects and reactivity patterns.
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-aminophenyl)urea: The amino group provides additional hydrogen bonding capabilities and alters the compound’s biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-benzyl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-17-9-8-15(21-10-5-11-26(21,23)24)12-16(17)20-18(22)19-13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNAZBLLKBLJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)
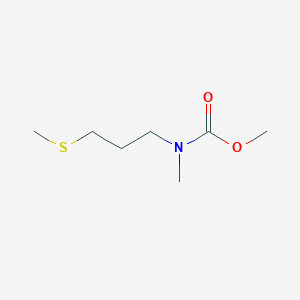

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)
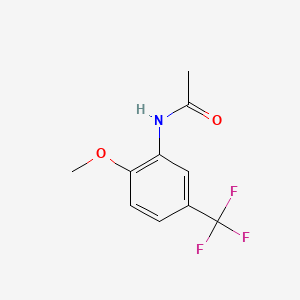
![N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)

![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide](/img/structure/B2399939.png)
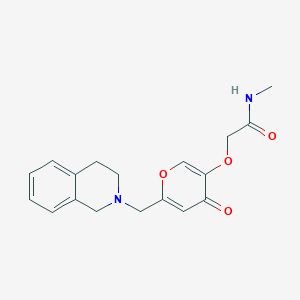
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2399941.png)
